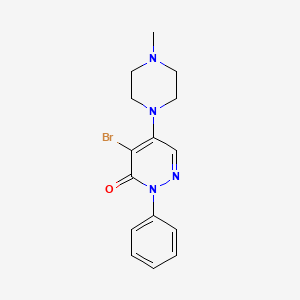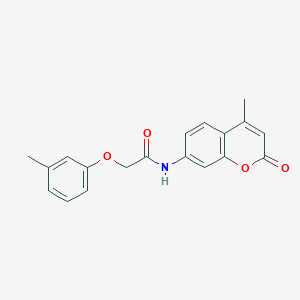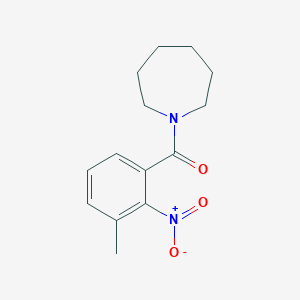![molecular formula C17H18N2O2S2 B5755310 ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate, commonly known as MTCB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MTCB belongs to the class of thioamides and has a molecular weight of 399.51 g/mol.
Mécanisme D'action
The mechanism of action of MTCB is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and inflammation. MTCB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, MTCB may be able to prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
MTCB has been shown to have a number of biochemical and physiological effects in scientific research studies. In addition to its ability to inhibit histone deacetylases, MTCB has been shown to modulate the expression of various genes involved in cancer cell growth and inflammation. It has also been shown to induce the production of reactive oxygen species, which can contribute to the induction of apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MTCB for lab experiments is its ability to selectively target cancer cells and induce apoptosis. This makes it a promising candidate for cancer therapy. However, MTCB has some limitations for lab experiments. Its low solubility in water can make it difficult to work with, and its high toxicity can make it challenging to use in in vivo studies.
Orientations Futures
There are several future directions for research on MTCB. One area of research is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another area of research is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods and formulations could make MTCB more accessible for scientific research and potential clinical use.
Conclusion
In conclusion, MTCB is a promising chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. Its ability to selectively target cancer cells and induce apoptosis makes it a promising candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Méthodes De Synthèse
MTCB can be synthesized through a multi-step process that involves the reaction of 2-(methylthio)aniline with carbon disulfide, followed by the reaction with ethyl 4-aminobenzoate. The final product is obtained through the reaction of the intermediate with ethyl iodide. The overall yield of the synthesis is around 30%.
Applications De Recherche Scientifique
MTCB has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising areas of research is in the treatment of cancer. MTCB has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
Propriétés
IUPAC Name |
ethyl 4-[(2-methylsulfanylphenyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-3-21-16(20)12-8-10-13(11-9-12)18-17(22)19-14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOPCIMNFLJXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[2-(methylsulfanyl)phenyl]carbamothioyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![2-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5755239.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)




![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)


![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)